2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamimidamido Group: This step might involve the reaction of the thiazole intermediate with guanidine derivatives.
Attachment of the Dichlorophenyl Group: This can be done via nucleophilic substitution reactions.
Formation of the Acetamide Moiety: This step might involve acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the acetamide moiety.
Reduction: Reduction reactions could target the carbamimidamido group or the thiazole ring.
Substitution: The dichlorophenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound might be used in the development of new polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide
- 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-chlorophenyl)acetamide
Uniqueness
The presence of the dichlorophenyl group in 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide might confer unique properties, such as increased hydrophobicity or specific interactions with biological targets, compared to similar compounds.
Properties
Molecular Formula |
C12H11Cl2N5O2S |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C12H11Cl2N5O2S/c13-5-1-6(14)3-7(2-5)17-9(20)4-8-10(21)18-12(22-8)19-11(15)16/h1-3,8H,4H2,(H,17,20)(H4,15,16,18,19,21) |
InChI Key |
WYXRVQXVAROURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC2C(=O)N=C(S2)N=C(N)N |
Origin of Product |
United States |
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